molecular formula C16H16N2O4S B2733856 N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide CAS No. 379253-50-6

N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide

Cat. No. B2733856
M. Wt: 332.37
InChI Key: QNPTZPMOAMKRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide, also known as MNPSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPSA is a yellow crystalline powder that is synthesized through a multistep process involving the reaction of 2-methoxy-5-nitroaniline and 4-methylthiophenol with acetic anhydride and sulfuric acid. In

Scientific Research Applications

Synthesis and Medicinal Chemistry

A study by Werbel et al. (1986) explored the synthesis and antimalarial activity of a series of compounds including N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide derivatives. These compounds demonstrated significant antimalarial potency against Plasmodium berghei in mice, indicating potential for clinical trials (Werbel et al., 1986).

Pharmacological Evaluation

Faheem (2018) conducted computational and pharmacological evaluation of novel derivatives, including N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide, for their toxicity, tumor inhibition, and anti-inflammatory actions. The study found moderate inhibitory effects and good affinity for COX-2 and 5-LOX, which can be correlated to its analgesic and anti-inflammatory effects (Faheem, 2018).

Chemical Synthesis and Applications

Rassadin et al. (2009) discussed the facile synthesis of bicyclic sultams, with relevance to the chemical characteristics of N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide. The study highlighted the efficiency of the synthesis process and its potential applications in chemical research (Rassadin et al., 2009).

Novel Compounds and Drug Synthesis

In 1998, Beney et al. developed a new synthesis method for α,β-unsaturated N-methoxy-N-methylamides, which includes derivatives of N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide. This research is significant for the synthesis of novel compounds in drug development (Beney et al., 1998).

Biochemical Applications

Li et al. (2008) characterized a novel, water-soluble hydrogen sulfide–releasing molecule related to N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide, providing insights into the cardiovascular biology of this gas. This study has implications for understanding the biological effects of such compounds (Li et al., 2008).

properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-11-3-6-13(7-4-11)23-10-16(19)17-14-9-12(18(20)21)5-8-15(14)22-2/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPTZPMOAMKRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide

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